molecular formula C9H14O3 B7783822 3-Hydroxybicyclo[2.2.1]hept-2-yl acetate

3-Hydroxybicyclo[2.2.1]hept-2-yl acetate

Cat. No.: B7783822
M. Wt: 170.21 g/mol
InChI Key: MSCBGXHSESXOII-UHFFFAOYSA-N
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Description

3-Hydroxybicyclo[2.2.1]hept-2-yl acetate is a bicyclic monoterpenoid derivative characterized by a norbornane skeleton (bicyclo[2.2.1]heptane) substituted with an acetyloxy group at the 2-position and a hydroxyl group at the 3-position.

Properties

IUPAC Name

(3-hydroxy-2-bicyclo[2.2.1]heptanyl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-5(10)12-9-7-3-2-6(4-7)8(9)11/h6-9,11H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSCBGXHSESXOII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C2CCC(C2)C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxybicyclo[2.2.1]hept-2-yl acetate typically involves the following steps:

    Starting Material: The synthesis begins with bicyclo[2.2.1]hept-2-ene, a common precursor in organic synthesis.

    Hydroxylation: The double bond in bicyclo[2.2.1]hept-2-ene is hydroxylated to introduce the hydroxyl group, forming 3-Hydroxybicyclo[2.2.1]hept-2-ene.

    Acetylation: The hydroxyl group is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Enzymatic methods may also be employed to achieve high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxybicyclo[2.2.1]hept-2-yl acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The acetate ester can be reduced to yield the corresponding alcohol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed.

Major Products

    Oxidation: Formation of 3-Oxo-bicyclo[2.2.1]hept-2-yl acetate.

    Reduction: Formation of 3-Hydroxybicyclo[2.2.1]hept-2-yl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Hydroxybicyclo[2.2.1]hept-2-yl acetate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Its unique structure makes it a candidate for drug development and the study of structure-activity relationships.

    Material Science: It can be used in the development of new materials with specific properties.

    Biological Studies: Its derivatives may be used to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 3-Hydroxybicyclo[2.2.1]hept-2-yl acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyl and acetate groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects

  • Hydroxyl Group : The 3-hydroxy group in the target compound increases hydrophilicity and reactivity compared to methyl-substituted analogs like bornyl or fenchyl acetate. This makes it more suitable for aqueous-phase reactions or drug delivery systems.
  • Methyl Groups : Bornyl and fenchyl acetates derive stability and volatility from their 1,7,7-trimethyl and 1,3,3-trimethyl substituents, respectively, enhancing their use in fragrances.

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